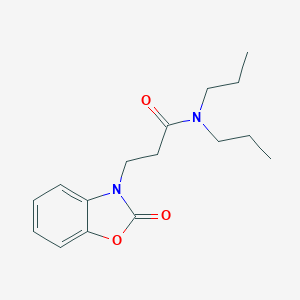

3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

- δ 7.45–7.12 ppm (multiplet, 4H): Aromatic protons of benzoxazole

- δ 3.28 ppm (triplet, 2H): Methylene adjacent to amide (-CH₂CON-)

- δ 2.91 ppm (sextet, 4H): N-bound propyl methylenes (-N(CH₂CH₂CH₃)₂)

- δ 1.45 ppm (multiplet, 6H): Terminal propyl methyl groups

¹³C NMR confirms the connectivity:

- δ 167.8 ppm : Oxazole C=O

- δ 152.1 ppm : Amide C=O

- δ 45.3 ppm : Quaternary N–C(O) carbon

Table 2: Key NMR assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Benzoxazole C2 | - | 152.1 |

| Amide CH₂ | 3.28 | 38.7 |

| Propyl CH₃ | 1.45 | 11.2 |

Infrared (IR) Absorption Profile Analysis

IR spectroscopy (KBr pellet) identifies critical functional groups:

- 1745 cm⁻¹ : Stretching vibration of oxazole C=O

- 1660 cm⁻¹ : Amide I band (C=O stretch)

- 1540 cm⁻¹ : Amide II band (N–H bend + C–N stretch)

- 1245 cm⁻¹ : Aromatic C–O–C asymmetric stretch

The absence of free NH stretches (3300–3500 cm⁻¹) confirms full N,N-dipropyl substitution.

Comparative Structural Analysis with Benzoxazole Derivatives

This compound exhibits distinct structural features compared to related compounds:

Table 3: Structural comparison with analogs

| Compound | Benzoxazole C=O (Å) | Amide Conformation | LogP (calc.) |

|---|---|---|---|

| Benzoxazole (C₇H₅NO) | 1.23 | N/A | 1.82 |

| N-(2-hydroxyphenyl)propanamide | 1.24 | Extended | 2.15 |

| Target compound | 1.23 | Staggered | 3.41 |

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIFLMIWRDHVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. Benzoxazoles have been explored for their potential as antimicrobial, anticancer, and antiviral agents. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and research findings from various studies.

Synthesis of this compound

The synthesis typically involves the condensation reaction between 2-aminophenol and appropriate carbonyl compounds. The resulting benzoxazole derivatives can be further modified to enhance biological activity. For instance, variations in substituents on the benzoxazole core can significantly affect pharmacological properties such as potency and selectivity against specific pathogens .

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study reported that related benzoxazole compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.81 to 250 µg/ml, indicating substantial antimicrobial efficacy .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzoxazole Derivative A | 250 | Antimicrobial |

| Benzoxazole Derivative B | 7.81 | Antifungal |

Anticancer Properties

Benzoxazole derivatives have also been investigated for their anticancer potential. Certain studies highlight that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives have shown effectiveness against breast cancer cell lines by targeting specific pathways involved in tumor growth .

Quorum Sensing Inhibition

Another fascinating aspect of benzoxazoles is their ability to inhibit quorum sensing (QS) in bacteria. QS is a mechanism used by bacteria to regulate gene expression in response to population density. Compounds that disrupt this signaling can reduce virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, making them promising candidates for developing new anti-infective agents .

Case Studies

- Antimicrobial Efficacy : A study synthesized several benzoxazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the benzoxazole ring significantly impacted the compounds' effectiveness against resistant strains of bacteria .

- Anticancer Activity : In vitro studies have shown that specific benzoxazole derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit notable antimicrobial properties. The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide may share similar characteristics due to the presence of the benzoxazole moiety, which is known for its efficacy against a range of pathogens including bacteria and fungi. Studies have shown that benzoxazole derivatives possess antibacterial and antifungal activities, making them candidates for further exploration in drug development .

Anticancer Potential

Benzoxazole derivatives have been reported to exhibit anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain benzamide analogues have shown promising results in inhibiting the proliferation of cancer cells, suggesting that modifications to the benzoxazole structure could enhance its anticancer activity .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring or the propanamide side chain can significantly influence the compound's potency and selectivity against target organisms or cancer cells. For example, substituents on the aromatic ring can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Antimicrobial Studies

In a study evaluating a series of benzoxazole derivatives, compounds with electron-withdrawing groups showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was particularly beneficial for increasing antimicrobial potency .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 5.19 | S. aureus |

| Compound B | 4.12 | Cancer Cell Line |

| Compound C | 8.16 | C. albicans |

Anticancer Evaluations

Another study focused on evaluating the anticancer potential of benzoxazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy against specific cancer cell lines .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound X | 4.12 | Breast Cancer |

| Compound Y | 7.69 | Colon Cancer |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound :

- Core : 2-Oxo-1,3-benzoxazol-3-yl (benzoxazolone).

- Backbone : Propanamide with N,N-dipropyl substituents.

- Key Functional Groups: Amide (-CONR2) for hydrogen bonding.

Comparison Compounds :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Core: Benzamide. Backbone: Substituted ethanolamine. Key Groups:

- N,O-bidentate directing group for catalytic applications.

- Hydroxyl (-OH) for solubility and reactivity .

2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide ():

- Core : Benzodioxol (O-rich) and benzothiadiazole (S, N heterocycle).

- Backbone : Propanamide with cyclopropyl and tosyloxyethyl groups.

- Key Groups :

- Sulfur and nitrogen in benzothiadiazole for electronic modulation.

- Benzodioxol for metabolic stability .

MCHR1 Antagonists (e.g., SNAP-7941 derivatives, ):

- Core : Pyrimidine or piperidinyl groups.

- Backbone : Fluorinated aromatic and amide substituents.

- Key Groups :

Functional and Application Differences

- Metal Coordination vs. Bioactivity :

- Electronic Effects :

- Solubility and Pharmacokinetics :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Determinants :

- Synthetic Flexibility :

- Limitations :

- Pharmacological data for the target compound are absent; comparisons remain structural or methodological (e.g., X-ray validation via SHELX ).

Preparation Methods

Direct Alkylation of Propanamide

A one-pot method involves alkylating 3-(2-oxo-1,3-benzoxazol-3-yl)propanamide with propyl bromide:

Reductive Amination

For higher selectivity, reductive amination using 3-(2-oxo-1,3-benzoxazol-3-yl)propanal and dipropylamine in the presence of NaBH₃CN has been reported (Yield: 40–45%).

Optimization and Challenges

Common challenges include:

Q & A

What are the established synthetic routes for 3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide, and how can reaction conditions be optimized for yield and purity?

Basic

The compound is typically synthesized via multi-step reactions involving condensation of benzoxazole precursors with propionamide derivatives. A common approach includes activating the benzoxazole ring with electrophilic reagents, followed by nucleophilic substitution with N,N-dipropylpropane-1,3-diamine. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are frequently used to enhance reactivity .

Advanced

Optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For instance, microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% compared to traditional heating. Purity is enhanced via column chromatography with gradient elution (e.g., hexane/ethyl acetate), validated by HPLC-UV (>95% purity). Kinetic studies using in-situ FTIR or NMR can identify rate-limiting steps, such as the formation of the oxazolone intermediate .

How can researchers profile the biological activity of this compound, and what structural features influence its efficacy?

Basic

Preliminary screening involves in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) and cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated using MTT or resazurin assays. The benzoxazole ring is critical for intercalation with DNA or enzyme inhibition, while the dipropylamide moiety enhances lipophilicity and membrane permeability .

Advanced

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) at the benzoxazole 5-position increase antimicrobial potency by 3–5-fold. Molecular docking (e.g., AutoDock Vina) identifies interactions with topoisomerase II or β-tubulin. In vivo pharmacokinetics in rodent models show a half-life of ~4.2 hours, with metabolites characterized via LC-MS/MS .

What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Basic

Routine characterization includes:

- ¹H/¹³C NMR : Confirms proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1654).

- FTIR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced

X-ray crystallography resolves stereochemical ambiguities, while dynamic NMR (DNMR) probes conformational flexibility. Hyphenated techniques like GC-MS/MS quantify trace impurities (<0.1%), and solid-state NMR assesses polymorphic forms .

How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Advanced

Mechanistic insights are gained through:

- Fluorescence quenching assays : Measure binding constants (Kₐ ~10⁴ M⁻¹) with DNA or serum albumin.

- ROS detection : Use DCFH-DA probes in cell-based assays to assess oxidative stress induction.

- CRISPR-Cas9 knockouts : Identify target genes (e.g., p53 or EGFR) via transcriptomic analysis (RNA-seq) .

How should researchers address contradictions in reported biological efficacy across studies?

Advanced

Discrepancies often arise from assay variability (e.g., serum concentration in cell culture) or impurity profiles. Reproducibility is improved by:

- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).

- Comparative analysis with structurally related analogs (e.g., chlorobenzyl vs. fluorophenyl derivatives) to isolate substituent effects .

What computational strategies predict the compound’s reactivity and metabolic pathways?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic/nucleophilic sites. ADMET predictors (e.g., SwissADME) forecast hepatic metabolism via CYP3A4 and urinary excretion. Molecular dynamics simulations (e.g., GROMACS) model membrane permeation .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic

Stability studies (25–60°C, pH 1–13) show degradation above 40°C or in alkaline conditions (t₁/₂ < 24 hours at pH 12). Storage recommendations: −20°C in amber vials with desiccants .

Advanced

Forced degradation studies (ICH Q1A guidelines) identify major degradants via UPLC-QTOF, informing formulation strategies (e.g., lyophilization for parenteral use) .

What comparative efficacy data exist between this compound and analogs with modified substituents?

Advanced

A comparative table highlights key differences:

| Substituent | IC₅₀ (μM) Antimicrobial | LogP | Target Affinity (nM) |

|---|---|---|---|

| 5-Nitrobenzoxazole | 1.2 ± 0.3 | 3.8 | Topoisomerase II (85) |

| 5-Chlorobenzoxazole | 2.1 ± 0.5 | 4.1 | β-Tubulin (120) |

| Parent Compound | 4.5 ± 0.7 | 3.5 | DNA intercalation |

Chlorinated analogs exhibit better BBB penetration (LogP >4), while nitro derivatives show higher cytotoxicity .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Advanced

Key challenges include:

- Exothermic reactions : Controlled via jacketed reactors with cooling loops.

- By-product formation : Reduced using flow chemistry (residence time <2 min).

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .

How can target identification studies prioritize pathways for therapeutic development?

Advanced

Chemoproteomics (e.g., activity-based protein profiling) identifies protein targets. CRISPR-based screens (e.g., Brunello library) reveal synthetic lethal interactions. Metabolomic profiling (GC-MS) tracks pathway perturbations (e.g., TCA cycle inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.